4-Methylumbelliferyl glucoside

Overview

Description

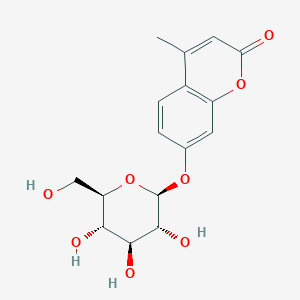

4-Methylumbelliferyl glucoside (4-MUG), a fluorogenic glycoside, is widely used as a substrate to detect glycosidase activity in biochemical assays. Its structure consists of 4-methylumbelliferone (a fluorescent aglycone) linked to a glucose moiety via a β-glycosidic bond (C₁₆H₁₈O₈, molecular weight 338.31) . The compound is synthesized stereoselectively through methods like the Helferich glycosylation, which uses glycosyl acetates to achieve α/β-stereocontrol with yields ranging from 51% to 94% .

4-MUG’s fluorescence is quenched until enzymatic hydrolysis releases 4-methylumbelliferone, enabling real-time monitoring of β-glucosidase activity. It is pivotal in clinical diagnostics (e.g., detecting Escherichia coli β-glucuronidase) and environmental microbiology (e.g., enterococci detection) .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars, contributing to the breakdown and utilization of carbohydrates.

Mode of Action

4-Methylumbelliferyl-beta-D-glucopyranoside acts as a fluorogenic substrate for β-glucosidase . When β-glucosidase interacts with this compound, it cleaves the glycosidic bond, releasing a highly fluorescent molecule called 4-methylumbelliferyl (4-MU) .

Biochemical Pathways

The action of 4-Methylumbelliferyl-beta-D-glucopyranoside primarily affects the carbohydrate metabolism pathway . Specifically, it is involved in the breakdown of complex sugars by β-glucosidase. The release of 4-MU upon cleavage can be used to monitor the activity of β-glucosidase, providing insights into the functioning of this metabolic pathway .

Result of Action

The cleavage of 4-Methylumbelliferyl-beta-D-glucopyranoside by β-glucosidase results in the release of 4-MU, a highly fluorescent molecule . This fluorescence can be detected and measured, providing a quantitative readout of β-glucosidase activity. Therefore, the compound can be used as a tool to study carbohydrate metabolism and related disorders.

Action Environment

The fluorescence of 4-MU, the product of the enzymatic reaction, is pH-dependent . Its excitation maxima vary at different pH values, being 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 . Therefore, the action, efficacy, and stability of 4-Methylumbelliferyl-beta-D-glucopyranoside can be influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions as a fluorogenic substrate for beta-glucosidase enzymes. When beta-glucosidase acts on 4-Methylumbelliferyl-beta-D-glucopyranoside, it cleaves the glycosidic bond, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This reaction is commonly used to assay beta-glucosidase activity in various biological samples . The interaction between 4-Methylumbelliferyl-beta-D-glucopyranoside and beta-glucosidase is highly specific, making it an ideal substrate for studying the enzyme’s kinetics and inhibition .

Cellular Effects

4-Methylumbelliferyl-beta-D-glucopyranoside influences various cellular processes by serving as a substrate for beta-glucosidase enzymes. In cells, the enzymatic cleavage of 4-Methylumbelliferyl-beta-D-glucopyranoside results in the production of fluorescent 4-methylumbelliferone, which can be detected and quantified using fluorescence microscopy or spectrophotometry . This allows researchers to monitor beta-glucosidase activity in real-time and study its role in cellular metabolism, gene expression, and signaling pathways . The compound’s ability to release a fluorescent product upon enzymatic cleavage makes it a valuable tool for investigating cellular functions and enzyme dynamics.

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl-beta-D-glucopyranoside involves its interaction with beta-glucosidase enzymes. When 4-Methylumbelliferyl-beta-D-glucopyranoside binds to the active site of beta-glucosidase, the enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-methylumbelliferone . This reaction is highly specific and occurs under physiological conditions, making 4-Methylumbelliferyl-beta-D-glucopyranoside an ideal substrate for studying beta-glucosidase activity and inhibition . The fluorescent product, 4-methylumbelliferone, can be easily detected and quantified, providing valuable insights into the enzyme’s kinetics and regulatory mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylumbelliferyl-beta-D-glucopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C, but may degrade over extended periods or under unfavorable conditions . Researchers have observed that the fluorescence intensity of 4-methylumbelliferone, the product of 4-Methylumbelliferyl-beta-D-glucopyranoside cleavage, remains stable for a certain duration, allowing for accurate measurements of enzyme activity . Long-term studies may require periodic assessment of the compound’s stability and degradation to ensure reliable results .

Dosage Effects in Animal Models

The effects of 4-Methylumbelliferyl-beta-D-glucopyranoside in animal models vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively measure beta-glucosidase activity without causing significant toxicity . High doses of 4-Methylumbelliferyl-beta-D-glucopyranoside may lead to adverse effects, such as cellular stress or toxicity, particularly in sensitive tissues . Researchers must carefully optimize the dosage to achieve accurate measurements while minimizing potential side effects .

Metabolic Pathways

4-Methylumbelliferyl-beta-D-glucopyranoside is involved in metabolic pathways related to beta-glucosidase activity. The compound serves as a substrate for beta-glucosidase, which catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone . This reaction is part of the broader metabolic pathway of glycoside hydrolysis, where beta-glucosidase enzymes play a key role in breaking down complex carbohydrates into simpler sugars . The fluorescent product, 4-methylumbelliferone, can be further metabolized or excreted by the cell, depending on the specific metabolic context .

Transport and Distribution

Within cells and tissues, 4-Methylumbelliferyl-beta-D-glucopyranoside is transported and distributed based on its interactions with cellular transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, facilitating its uptake by cells . Once inside the cell, 4-Methylumbelliferyl-beta-D-glucopyranoside can localize to specific compartments, such as lysosomes, where beta-glucosidase enzymes are active . The distribution of the compound within tissues may vary depending on factors such as tissue type, enzyme expression levels, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of 4-Methylumbelliferyl-beta-D-glucopyranoside is influenced by its interactions with targeting signals and post-translational modifications. The compound is often directed to lysosomes, where beta-glucosidase enzymes are predominantly active . This localization is facilitated by specific targeting signals that direct the compound to lysosomal compartments . Additionally, post-translational modifications of beta-glucosidase enzymes may influence the binding and cleavage of 4-Methylumbelliferyl-beta-D-glucopyranoside, affecting its activity and function within the cell .

Biological Activity

4-Methylumbelliferyl glucoside (MUGlc) is a fluorogenic substrate widely used in biological assays to study various enzymatic activities. This compound is particularly significant in the fields of microbiology, biochemistry, and clinical diagnostics due to its ability to release 4-methylumbelliferone (MU) upon hydrolysis by specific enzymes. This article explores the biological activity of MUGlc, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 338.3 g/mol

- CAS Number : 18997-57-4

- Melting Point : 211 °C

MUGlc is a derivative of umbelliferone, which is modified with a glucosyl moiety. This modification enhances its solubility and stability, making it suitable for various biochemical applications.

MUGlc acts as a substrate for β-glucosidases and other glycoside hydrolases. Upon hydrolysis, it releases 4-methylumbelliferone, which can be quantified fluorometrically. The reaction can be summarized as follows:

This process is critical for assessing enzyme activity in various biological contexts, including microbial assays and clinical diagnostics.

Applications in Research

- Microbial Enzyme Activity : MUGlc has been extensively used to evaluate the enzymatic activity of bacteria, particularly in determining chitinase and glucosidase activities. For instance, studies have shown that bacterial strains can hydrolyze MUGlc to assess their ability to degrade complex carbohydrates .

- Clinical Diagnostics : In the context of Gaucher's disease, MUGlc serves as a substrate for glucocerebrosidase assays. The hydrolysis of MUGlc in the presence of specific conditions allows for the quantification of enzyme activity in patient samples, aiding in diagnosis .

- Biotechnological Applications : The compound is utilized in various biotechnological processes where enzyme activity needs to be monitored or quantified. Its use has been documented in studies involving cellulases and other glycoside hydrolases .

Study on Bacillus Species

A pivotal study investigated the hydrolysis mechanism of MUGlc by Bacillus species during spore germination. The research demonstrated that the uptake and phosphorylation of MUGlc occur via the phosphotransferase system (PTS), leading to intracellular accumulation of beta-MUG-P. This study highlighted that specific phosphoglucosidases (e.g., BglH) play a crucial role in catalyzing the conversion of beta-MUG-P to MU during spore outgrowth .

Chitinase Activity Assessment

Another significant application involved evaluating chitinolytic activity using MUGlc as a substrate. Researchers measured the release of MU from MUGlc when exposed to chitinases from various bacterial isolates. The results indicated that different bacterial strains exhibited varying levels of chitinase activity, showcasing MUGlc's utility in screening for biotechnologically relevant enzymes .

Comparative Analysis of Enzymatic Activity

The following table summarizes various enzymes that can hydrolyze MUGlc along with their respective sources and applications:

| Enzyme Type | Source | Application |

|---|---|---|

| β-Glucosidase | Bacillus subtilis | Microbial enzyme assays |

| Glucocerebrosidase | Human fibroblasts | Gaucher's disease diagnostics |

| Chitinase | Various bacterial strains | Biodegradation studies |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: C16H18O8

- Molecular Weight: Approximately 338.31 g/mol

- CAS Number: 18997-57-4

MUG is a derivative of 4-methylumbelliferone, which emits fluorescence upon hydrolysis, making it an effective tool for enzyme activity assays.

Enzyme Activity Assays

MUG is predominantly used as a substrate in enzyme assays to measure glucosidase activity. The hydrolysis of MUG to 4-methylumbelliferone (MU) results in fluorescence, which can be quantitatively measured. This property is exploited in various fields:

- Microbiology: MUG is used to assess the enzymatic activity of microbial cultures, particularly in studies involving Bacillus species where its hydrolysis indicates spore germination and outgrowth .

- Plant Physiology: It serves as a substrate for studying enzyme activities related to plant growth and metabolism .

Clinical and Pharmaceutical Research

MUG has implications in clinical research, particularly related to drug metabolism and pharmacokinetics. Studies have shown that MUG can enhance the bioavailability of 4-methylumbelliferone, which has therapeutic potential in managing conditions like autoimmune diseases and fibrosis .

- Case Study: In experiments with mice, oral administration of MUG inhibited hyaluronan synthesis and promoted regulatory T-cell expansion, indicating its potential role in treating autoimmune diabetes .

Food Science

In food science, MUG is employed to understand carbohydrate metabolism and enzyme activity in food products. Its use helps in evaluating the quality and safety of food through enzymatic assays.

Table 1: Summary of Applications of 4-Methylumbelliferyl Glucoside

Q & A

Basic Question: How is 4-Methylumbelliferyl glucoside utilized as a substrate in enzyme activity assays?

Answer:

this compound derivatives (e.g., α- or β-anomers) act as fluorogenic substrates for enzymes like α-glucosidase, β-glucosidase, or cellobiosidase. Upon enzymatic cleavage, the glucoside bond is hydrolyzed, releasing 4-methylumbelliferone (4-MU), a fluorescent compound. The fluorescence intensity (excitation: 320–360 nm; emission: 445–455 nm) is pH-dependent, with maximal emission in alkaline conditions (pH >10) . This allows real-time quantification of enzyme activity using microplate readers or fluorometers, making it ideal for kinetic studies .

Basic Question: Which enzymes can be detected using this compound derivatives?

Answer:

Specific derivatives target distinct enzymes:

- α-Glucosidase : 4-Methylumbelliferyl-α-D-glucopyranoside .

- β-Glucosidase : 4-Methylumbelliferyl-β-D-glucopyranoside .

- Cellobiosidase : 4-Methylumbelliferyl-β-D-cellobioside .

- N-acetyl-β-glucosaminidase : 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide .

Protocols require substrate specificity validation using enzyme inhibitors or knockout controls .

Advanced Question: What methodological considerations are critical when optimizing fluorogenic assays using this compound?

Answer:

Key factors include:

- pH Optimization : Fluorescence intensity of 4-MU increases exponentially above pH 6. Quench reactions with alkaline buffers (e.g., glycine-NaOH, pH 10.4) to stabilize signals .

- Substrate Concentration : Use kinetic assays to determine values and avoid substrate inhibition (e.g., 1–5 mM for β-glucosidase) .

- Temperature Control : Enzyme activity varies with temperature; standardize at 25°C or 37°C depending on enzyme source .

- Interference Mitigation : Soil or cellular extracts may autofluoresce; include blanks with heat-inactivated enzymes .

Advanced Question: How can researchers address inconsistent fluorescence signals when using this compound in enzyme kinetics studies?

Answer:

Inconsistencies may arise from:

- pH Variability : Ensure uniform alkalinization post-reaction (e.g., 0.5 M NaOH addition) .

- Substrate Degradation : Store stock solutions in DMSO at -20°C and avoid freeze-thaw cycles .

- Enzyme Inhibition : Test for inhibitors (e.g., nojirimycin for glucosidases) or chelating agents in buffers .

- Instrument Calibration : Regularly calibrate fluorometers using 4-MU standards (0.1–10 µM) .

Basic Question: What are the applications of this compound in soil microbial ecology?

Answer:

It is widely used in high-throughput soil enzyme assays to profile microbial activity. For example:

- β-Glucosidase Activity : Indicates cellulose degradation potential .

- N-acetylglucosaminidase Activity : Reflects chitin turnover .

Protocols involve incubating soil slurries with 200 µM substrate and measuring fluorescence hourly .

Advanced Question: How can transglycosylation activity be distinguished from hydrolysis when using this compound?

Answer:

Transglycosylation (transfer of glucose to acceptors) complicates hydrolysis assays. To differentiate:

- Product Analysis : Use HPLC or TLC to detect non-fluorescent transglycosylation products (e.g., cellodextrins) .

- Acceptor Competition : Add competing acceptors (e.g., arbutin) and monitor reduced 4-MU release .

- Enzyme Mutants : Use catalytic mutants (e.g., E→Q substitutions in glycosidases) to isolate hydrolysis .

Advanced Question: What strategies can resolve discrepancies in enzyme inhibition studies using this compound?

Answer:

Conflicting inhibition data may arise from:

- Substrate Purity : Verify via NMR or LC-MS; impurities (e.g., free 4-MU) skew baseline fluorescence .

- Non-Specific Binding : Include detergent controls (e.g., 0.1% Triton X-100) to reduce protein aggregation .

- Allosteric Effects : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Basic Question: How is this compound applied in diagnostics for lysosomal storage disorders?

Answer:

It is used to assay lysosomal enzymes (e.g., β-glucocerebrosidase in Gaucher disease). Patient leukocyte extracts are incubated with substrate, and 4-MU fluorescence quantifies residual enzyme activity. Activity <15% of controls confirms diagnosis .

Advanced Question: What are the limitations of using this compound in high-throughput screening (HTS)?

Answer:

Challenges include:

- Signal Quenching : Colored compounds in extracts absorb fluorescence; use centrifugal filters to clarify samples .

- Z-Factor Optimization : For HTS robustness, ensure Z > 0.5 by minimizing intra-well variability (CV <10%) .

- Cost-Efficiency : Synthesize bulk substrates via enzymatic transglycosylation to reduce costs .

Advanced Question: How does this compound compare to chromogenic substrates (e.g., 4-nitrophenyl glucoside) in sensitivity and practicality?

Answer:

- Sensitivity : Fluorogenic substrates (LOD ~0.1 nM) are 100–1000x more sensitive than chromogenic analogs (LOD ~1 µM) .

- pH Flexibility : Chromogenic substrates require alkaline conditions for color development, while fluorescence permits real-time monitoring across pH gradients .

- Throughput : Fluorescence assays are compatible with 384-well plates, unlike absorbance-based methods .

Comparison with Similar Compounds

Structural and Functional Differences

The 4-methylumbelliferyl (4-MU) family shares a common fluorophore but differs in sugar moieties and glycosidic linkages, leading to distinct enzyme specificities:

Key Observations :

- Linkage Stereochemistry : β-linked substrates (e.g., 4-MUG) are hydrolyzed by lysosomal enzymes, while α-linked variants (e.g., 4-MU-α-D-glucoside) target cytoplasmic or brush-border enzymes .

- Sugar Specificity : Glucuronides (e.g., 4-MU-β-D-glucuronide) are critical for bacterial assays, whereas cellobiosides are tailored for plant biomass research .

Analytical Performance

- Sensitivity : 4-MUG exhibits a detection limit of 0.1 nM for β-glucosidase, outperforming chromogenic substrates like 4-nitrophenyl glucoside .

- Interference : 4-MU-β-D-glucuronide is prone to inhibition by competing glucuronides in complex matrices, whereas 4-MUG shows higher specificity in lysosomal assays .

Preparation Methods

Chemical Glycosylation Strategies for 4-Methylumbelliferyl Glucoside

Lewis Acid-Catalyzed Glycosylation

The most prevalent approach to synthesizing 4-MU-glucoside involves Lewis acid-catalyzed glycosylation, where peracetylated glucose donors react with 4-methylumbelliferone (4-MU). A seminal method described in CN104926898A employs boron trifluoride diethyl etherate (BF₃·Et₂O) as the catalyst in dichloromethane or 1,2-dichloroethane, achieving glycosylation yields of 17–93% . The reaction proceeds via activation of the anomeric position of the acetylated glucose donor, facilitating nucleophilic attack by the hydroxyl group of 4-MU. This method is notable for its stereoselectivity, producing β-anomers exclusively when using β-configured peracetylglucose donors .

Key variables influencing yield and selectivity include:

-

Solvent polarity : Non-polar solvents like dichloroethane enhance anomeric control by stabilizing oxocarbenium intermediates.

-

Temperature : Room-temperature reactions favor β-selectivity, while elevated temperatures (40–60°C) may induce partial epimerization .

-

Protecting groups : Acetyl groups on the glucose donor prevent undesired side reactions and simplify post-synthetic deprotection .

Table 1: Lewis Acid-Mediated Synthesis of 4-MU-Glucoside

| Catalyst | Donor | Solvent | Temp. (°C) | Yield (%) | Anomeric Ratio (β:α) |

|---|---|---|---|---|---|

| BF₃·Et₂O | Peracetyl-β-D-glucose | CH₂Cl₂ | 25 | 93 | >99:1 |

| SnCl₄ | Peracetyl-β-D-glucose | CH₃CN | 0 | 78 | 95:5 |

| Ph₂BF | Trichloroacetimidate | Toluene | -78 | 65 | 98:2 |

Tin(IV) Chloride (SnCl₄)-Promoted Glycosylation

Alternative protocols utilizing SnCl₄ as a catalyst demonstrate moderate efficiency but superior compatibility with acid-labile substrates. For instance, Kováčik et al. (2003) synthesized 4-MU-(1→3)-β-D-pentaglucoside using SnCl₄ in acetonitrile at 0°C, achieving a 35% overall yield after deacetylation . This method leverages the strong oxophilicity of SnCl₄ to activate glycosyl donors, although competing side reactions (e.g., glycosyl orthoester formation) can reduce yields in polar aprotic solvents .

Hydrogen Bond-Mediated Stereoselective Glycosylation

Recent advances in stereocontrol involve hydrogen bond (H-bond)-directed mechanisms. Roy et al. (2015) reported using diphenylboron fluoride (Ph₂BF) to catalyze Sₙ2-type glycosylation, yielding β-1,3-linked glucosides with >98% selectivity . The catalyst forms a non-covalent adduct with the acceptor alcohol, aligning the nucleophile for backside attack on the glycosyl donor. This strategy is particularly effective for secondary alcohols but requires stringent temperature control (-78°C) to suppress Sₙ1 pathways .

Enzymatic Synthesis of this compound

β-1,3-Glucanase-Catalyzed Transglycosylation

Enzymatic methods offer a green alternative to chemical synthesis, utilizing β-1,3-glucanases (laminaranases) to transfer glucosyl residues from polysaccharides (e.g., laminaran) to 4-MU-β-D-glucoside. Zinin et al. (2003) demonstrated that Oerskovia sp. enzymes synthesize 4-MU-(1→3)-β-D-oligoglucosides with degrees of polymerization up to 5 . Although enzymatic yields are lower (20–40%), this approach avoids toxic catalysts and enables regioselective glycosidic bond formation .

Table 2: Enzymatic Synthesis Parameters

| Enzyme Source | Donor Substrate | Acceptor | Product DP | Yield (%) |

|---|---|---|---|---|

| Oerskovia sp. | Laminaran | 4-MU-glucoside | 2–5 | 35 |

| Spisula sachalinensis | Curdlan | 4-MU-glucoside | 3–4 | 28 |

Comparative Analysis of Synthetic Methods

Yield and Stereoselectivity

Chemical methods generally outperform enzymatic routes in yield (35–93% vs. 20–40%) but require toxic reagents and complex purification. Lewis acid catalysis provides superior β-selectivity (>99:1), whereas enzymatic synthesis inherently avoids anomeric mixtures due to enzyme specificity .

Scalability and Practical Considerations

-

Chemical synthesis : Scalable to multi-gram quantities but generates hazardous waste (e.g., BF₃, SnCl₄).

-

Enzymatic synthesis : Limited by enzyme cost and substrate solubility but ideal for lab-scale, stereocontrolled production.

Applications and Stability of Synthetic 4-MU-Glucosides

4-MU-glucoside derivatives exhibit varying stability depending on glycosidic linkage and protecting groups. Kováčik et al. (2003) observed that 4-MU-(1→3)-β-D-pentaglucoside remains stable under physiological conditions (pH 7.4, 37°C) for >48 hours, making it suitable for prolonged enzymatic assays . In contrast, unprotected α-anomers hydrolyze rapidly in acidic environments .

Properties

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275261 | |

| Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylumbelliferyl glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18997-57-4 | |

| Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methylumbelliferyl beta-D-glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(β-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.